2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-6-5-7-17(14-15)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-30-23)16-10-12-18(31-2)13-11-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHKSXZHUOZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of appropriate precursors. The phthalazinone core can be synthesized via a condensation reaction between a hydrazine derivative and a phthalic anhydride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. This compound may be effective against a range of pathogens due to its structural characteristics that enhance interaction with biological targets.
Anti-inflammatory Effects
The presence of the methylsulfanyl group in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. As such, this compound could serve as a lead structure for developing new anti-inflammatory agents .
Anticancer Potential
Preliminary research indicates that derivatives of dihydrophthalazinones may exhibit anticancer activity by inducing apoptosis in cancer cells. The unique functional groups in this compound could facilitate interactions with cellular pathways involved in cancer progression. Further studies are needed to explore its efficacy against various cancer cell lines .
Synthesis and Derivatives
The synthesis of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can be accomplished through multi-step organic reactions involving hydrazines and carboxylic acids. The versatility of the synthetic pathways allows for the generation of various derivatives that may enhance or modify its biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on related oxadiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents significantly affected the antimicrobial potency, suggesting that similar strategies could be applied to the compound .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that similar compounds inhibited COX enzymes effectively, leading to reduced prostaglandin synthesis. This suggests that this compound may have comparable effects and warrants further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the oxadiazole ring and the phthalazinone core. Below is a comparative analysis:
Key Observations
Trimethoxyphenyl (in ) increases polarity and H-bond acceptor capacity, likely improving aqueous solubility but reducing membrane permeability.
Bromine in the 3-bromophenyl analog () adds steric bulk and enables halogen bonding, a feature exploited in drug-receptor interactions .
Synthetic Routes :
- Synthesis of oxadiazole derivatives typically involves cyclization of amidoximes with carboxylic acids or esters under reflux conditions (e.g., using hydrazine hydrate and CS₂/KOH, as in ) . Modifications in substituents require tailored precursors, such as 4-(methylsulfanyl)benzamide for the target compound.
Biological Relevance: While explicit data on the target compound’s activity is lacking, 1,2,4-oxadiazole and phthalazinone moieties are associated with kinase inhibition (e.g., PARP inhibitors) and pesticidal activity (e.g., oxadiazon in ) .
Biological Activity
The compound 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C25H19N3O2S
- Molecular Weight : 425.51 g/mol
- IUPAC Name : this compound
This compound features multiple functional groups, including a methylphenyl group and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the efficacy of various derivatives against a range of bacterial strains. The results demonstrated that compounds with oxadiazole moieties showed enhanced antibacterial activity compared to their non-modified counterparts. Specifically, the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The IC50 values for TNF-α inhibition were found to be approximately 20 µM .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). It exhibited notable antiproliferative effects with IC50 values ranging from 5.10 µM to 22.08 µM across different cell lines .
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that it may inhibit enzymes involved in inflammatory pathways and induce apoptosis in cancer cells through caspase-dependent mechanisms. Additionally, its ability to modulate receptor activity suggests potential use in targeted therapies for various diseases .
Case Studies
One notable case study involved the synthesis of several derivatives of the compound to enhance its bioactivity. The modified compounds were subjected to biological assays which revealed that certain substitutions at specific positions significantly improved their antimicrobial and anticancer activities compared to the parent compound .
Q & A
Q. What experimental design strategies are recommended for synthesizing this compound with high purity and yield?
A multi-step synthesis approach is typically employed, leveraging coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and cyclization steps for the 1,2,4-oxadiazole and phthalazinone moieties. Critical parameters include:
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand screening to minimize side products .
- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and purity at each step .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates; recrystallization for the final product . Example yield optimization table:
| Step | Reagent Ratio | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxadiazole formation | 1:1.2 (amide:chloroxime) | 80 | 65 | 92 |
| Phthalazinone cyclization | 1:3 (hydrazine:keto-ester) | 120 | 78 | 89 |
Q. How should researchers validate the structural integrity of this compound?
Combine spectroscopic and computational methods:
- NMR analysis : Compare experimental /-NMR shifts with DFT-predicted spectra (using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out adducts .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or protein flexibility in molecular docking. Mitigation strategies include:
- MD simulations : Run 100-ns trajectories to account for protein-ligand dynamics (e.g., using GROMACS). Compare binding free energies (MM/PBSA) with experimental IC₅₀ values .
- SAR studies : Systematically modify substituents (e.g., methylsulfanyl group) to isolate contributions to activity. Example:
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| -SCH₃ | 0.45 | 3.2 |
| -OCH₃ | 1.2 | 2.8 |
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .
Q. What methodologies are suitable for studying environmental fate and ecotoxicological impacts of this compound?
Follow the INCHEMBIOL framework :
- Degradation studies : Expose the compound to UV light (λ = 254 nm) or soil microbiota for 28 days, quantifying degradation products via GC-MS.
- Partition coefficients : Measure log (octanol-water) and (soil-water) to model bioaccumulation potential .
- Toxicity assays : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC₅₀ values.
Q. How can researchers address batch-to-batch variability in biological assay results?
Implement quality control protocols:
- Stability testing : Store aliquots at -80°C and monitor decomposition via NMR every 6 months .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
- Statistical design : Use randomized block designs with triplicate replicates to account for instrumental drift .
Methodological Considerations
- Theoretical frameworks : Link studies to conceptual models (e.g., QSAR for activity prediction or density functional theory for electronic properties) .
- Data contradiction resolution : Apply AIC (Akaike Information Criterion) to compare competing hypotheses when kinetic data conflicts with mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
